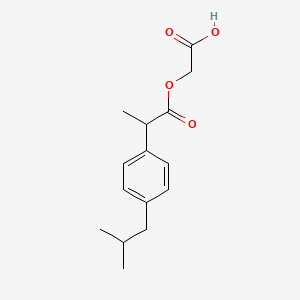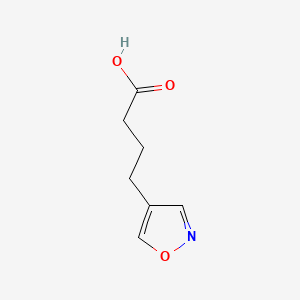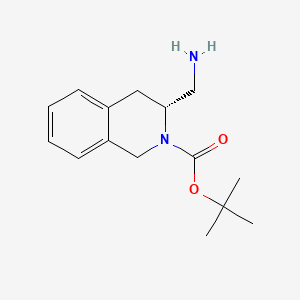
(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline, commonly referred to as (R)-3-AMQ, is a synthetic compound with a wide range of applications in the scientific research field. It is a chiral molecule, meaning that it is asymmetrical and can exist in two different forms, with the same chemical formula but different spatial arrangements of atoms. Due to its unique properties, (R)-3-AMQ has been extensively studied and used in various laboratory experiments.
Scientific Research Applications
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, a class to which (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline belongs, have been extensively studied for their wide range of biological and pharmacological applications. These compounds have been identified as potential agents for treating various diseases due to their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. This broad spectrum of activities highlights the compound's versatility in therapeutic applications, offering insights into the development of novel low-molecular-weight inhibitors for pharmacotherapeutic use (Danao et al., 2021).
Natural Isoquinoline N-Oxide Alkaloids
Research on natural isoquinoline alkaloids and their N-oxides isolated from different plant species has revealed over 200 biologically active compounds. These compounds have shown antimicrobial, antibacterial, antitumor, and other activities, with structure-activity relationship (SAR) activities predicting new possible applications. This underlines the role of isoquinoline N-oxides alkaloids as a significant source of leads for drug discovery (Dembitsky et al., 2015).
Insights into 8-Hydroxyquinolines
8-Hydroxyquinolines, sharing a similar heterocyclic structure with isoquinoline derivatives, have been extensively modified to develop potent target-based broad-spectrum drug molecules. Their significant biological activities have made them candidates for treating cancer, HIV, neurodegenerative disorders, and other diseases. This highlights the potential of (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline and its derivatives in medicinal chemistry and therapeutic applications (Gupta et al., 2021).
properties
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYBOYJWGVDLPU-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117762 |
Source


|
| Record name | 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline | |
CAS RN |
150417-18-8 |
Source


|
| Record name | 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150417-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dioxabicyclo[3.2.1]oct-2-ene-8-carboxylic acid](/img/structure/B583212.png)
![Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B583214.png)
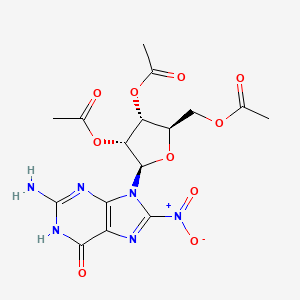

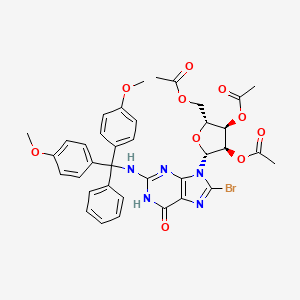
![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/no-structure.png)
![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)
